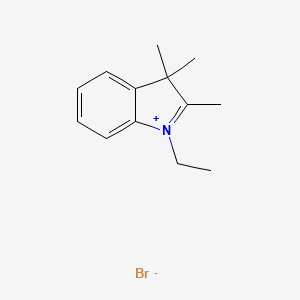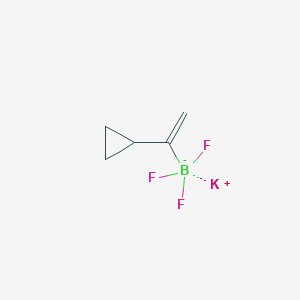
Potassium (1-cyclopropylvinyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (1-cyclopropylvinyl)trifluoroborate is an organoboron compound widely used in organic synthesis. It is particularly valued for its stability and versatility in various chemical reactions, especially in cross-coupling reactions. The compound’s structure includes a cyclopropylvinyl group attached to a trifluoroborate moiety, making it a useful reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
Potassium (1-cyclopropylvinyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclopropylvinylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Cyclopropylvinylboronic acid synthesis: This precursor can be prepared by hydroboration of cyclopropylacetylene followed by oxidation.
Formation of this compound: The cyclopropylvinylboronic acid is reacted with potassium fluoride and boron trifluoride etherate in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
化学反应分析
Types of Reactions
Potassium (1-cyclopropylvinyl)trifluoroborate is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are typically used.
Major Products
The major products of reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, Potassium (1-cyclopropylvinyl)trifluoroborate is used extensively in the synthesis of complex organic molecules. Its stability and reactivity make it a preferred reagent in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds is crucial in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating efficient and selective chemical transformations is highly valued.
作用机制
The mechanism by which Potassium (1-cyclopropylvinyl)trifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst in cross-coupling reactions. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium (1-cyclopropylvinyl)trifluoroborate is unique due to its cyclopropylvinyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly useful in synthesizing complex molecules that require specific structural features.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an essential reagent for forming carbon-carbon bonds and synthesizing complex organic molecules.
属性
分子式 |
C5H7BF3K |
|---|---|
分子量 |
174.02 g/mol |
IUPAC 名称 |
potassium;1-cyclopropylethenyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3.K/c1-4(5-2-3-5)6(7,8)9;/h5H,1-3H2;/q-1;+1 |
InChI 键 |
DIVPEPWVRKQOCS-UHFFFAOYSA-N |
规范 SMILES |
[B-](C(=C)C1CC1)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


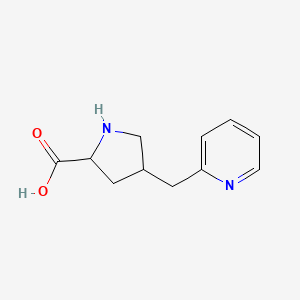
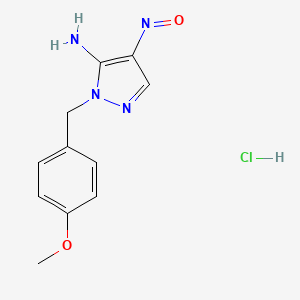
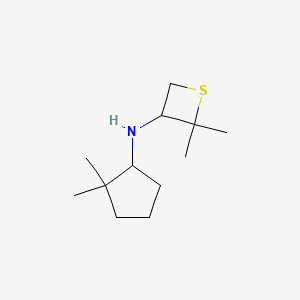
![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)
![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)
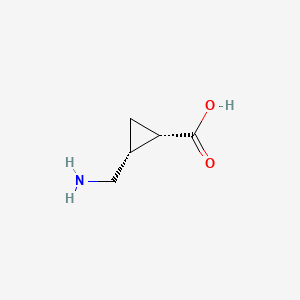
![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
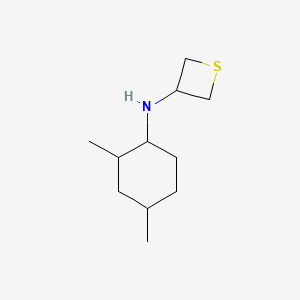
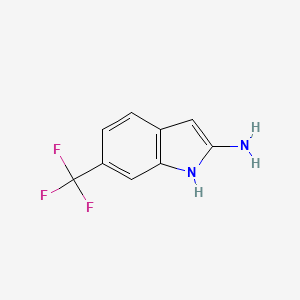
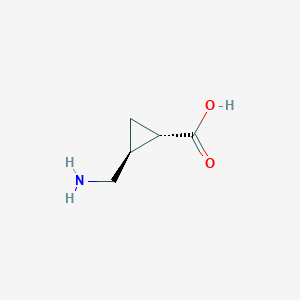
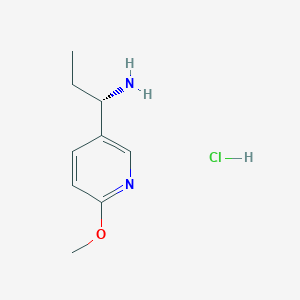
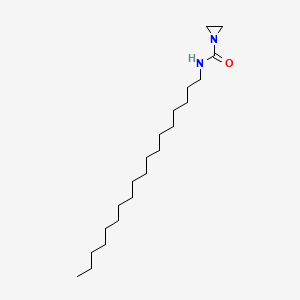
![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)
